molecular formula C16H18O4 B8475202 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol) CAS No. 4673-49-8

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol)

Cat. No. B8475202
CAS RN: 4673-49-8
M. Wt: 274.31 g/mol
InChI Key: VGLVJPJYJLSZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol) is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4673-49-8

Product Name

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]di(ethan-1-ol)

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)phenyl]phenoxy]ethanol

InChI

InChI=1S/C16H18O4/c17-9-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20-12-10-18/h1-8,17-18H,9-12H2

InChI Key

VGLVJPJYJLSZIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OCCO)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 12000 ml 3 neck round bottom equipped with an overhead stirrer, heating mantle, temperature probe, and condenser with gas bubbler was added 2421 g. biphenyl-2,2′-diol (XI), 2519 g. ethylene carbonate, 24.2 g. potassium iodide, and 50 g. N,N-dimethlformamide (DMF). The reaction was stirred well and heated to 140° C. The reaction was monitored by the amount of gas released and gas chromatography (GC). After 4 hours the reaction was ˜70% starting material. The temperature was increased to 150° C. After an additional 4 hours the starting material and mono substituted intermediate were reacted. The reaction was cooled to 40° C. and 2000 ml ethyl acetate was added. The reaction mixture was washed 3 times with 500 ml water/sodium chloride (brine). The organic layer was dried over MgSO4, filtered and concentrated under vacuum to recover a dark brown oil. The yield was 3400 g.
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